Sodium trimetaphosphate hexahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

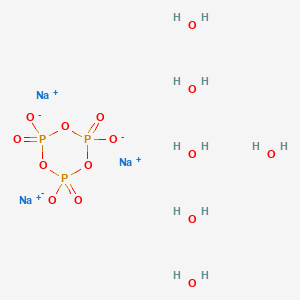

Sodium trimetaphosphate hexahydrate (STMP·6H₂O) is an inorganic polyphosphate salt with the molecular formula Na₃(PO₃)₃·6H₂O (CAS: 7785-84-4) and a molar mass of 305.89 g/mol . It exists as efflorescent, triclinic-rhombohedral prisms with a density of 1.786 g/cm³ . STMP is synthesized by heating sodium hexametaphosphate at ~500°C or sodium dihydrogen phosphate (NaH₂PO₄) at 530°C . Its primary applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium trimetaphosphate hexahydrate can be synthesized by heating sodium dihydrogen phosphate to 550°C. The reaction is as follows: [ 3 \text{NaH}_2\text{PO}_4 \rightarrow \text{Na}_3\text{P}_3\text{O}_9 + 3 \text{H}_2\text{O} ] The trimetaphosphate dissolves in water and is precipitated by the addition of sodium chloride, which affords the hexahydrate .

Industrial Production Methods: Another method involves heating samples of sodium polyphosphate or a thermal reaction of orthophosphoric acid and sodium chloride at 600°C: [ 3 \text{NaH}_3\text{PO}_4 + 3 \text{NaCl} \rightarrow \text{Na}_3\text{P}_3\text{O}_9 + 3 \text{H}_2\text{O} + 3 \text{HCl} ] This method is efficient and produces high-quality sodium trimetaphosphate .

Chemical Reactions Analysis

Types of Reactions: Sodium trimetaphosphate hexahydrate undergoes various chemical reactions, including hydrolysis and ring-opening reactions.

Common Reagents and Conditions:

Hydrolysis: In the presence of water, this compound hydrolyzes to form sodium triphosphate: [ \text{Na}_3\text{P}_3\text{O}_9 + \text{H}_2\text{O} \rightarrow \text{H}_2\text{Na}_3\text{P}{10} ]

Ring-Opening by Amines: The metatriphosphate anion can undergo ring-opening reactions with amine nucleophiles.

Major Products: The major products formed from these reactions include sodium triphosphate and various amine derivatives .

Scientific Research Applications

Food Industry Applications

Stabilizing Agent for Vitamins:

Sodium trimetaphosphate hexahydrate is employed as a phosphorylating agent to stabilize vitamin C (ascorbic acid) against thermal degradation. This application is crucial in food preservation, ensuring that products maintain their nutritional value during processing and storage .

Starch Modifier:

In food chemistry, sodium trimetaphosphate serves as a starch-modifying agent. It enhances the texture and stability of food products by altering the physical properties of starch, which is vital for achieving desired food consistency .

Case Study:

A study demonstrated that incorporating sodium trimetaphosphate into processed cheese improved its meltability and texture, making it more appealing to consumers .

Construction Industry Applications

Setting Retarder for Gypsum Plaster:

In the construction sector, this compound acts as a setting retarder for gypsum plaster. This property allows for extended working times during application, which is beneficial for large-scale construction projects where timing is critical .

Shrinkage Prevention:

The compound is also used to prevent shrinkage in gypsum plaster boards. This application helps maintain structural integrity and reduces the likelihood of cracks forming during the drying process .

Cosmetic and Personal Care Products

Buffering Agent:

this compound functions as a buffering agent in cosmetic formulations. It helps maintain pH levels, which is essential for product stability and skin compatibility .

Chelating Agent:

This compound acts as a chelating agent in personal care products, effectively binding metal ions that could destabilize formulations or affect product performance. This property is particularly valuable in shampoos and conditioners where metal ions can lead to undesirable effects on hair quality .

Industrial Applications

Water Treatment:

this compound is utilized in water treatment processes as a dispersant and antiscalant. It helps prevent the formation of scale in boilers and cooling systems, thereby enhancing operational efficiency and prolonging equipment lifespan .

Detergent Formulations:

In the detergent industry, sodium trimetaphosphate serves as a "builder" that enhances cleaning efficiency by softening water and improving surfactant performance. Its ability to sequester calcium and magnesium ions makes it effective in various cleaning applications .

Safety and Regulatory Aspects

The safety assessment of this compound indicates that it poses minimal risk when used within established guidelines. Studies have shown that while high concentrations can lead to transient toxicity in animal models, typical usage levels in consumer products are considered safe . Regulatory bodies have recognized its applications across food and cosmetic sectors due to its low toxicity profile.

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Food Industry | Stabilizing agent for vitamin C | Maintains nutritional value |

| Starch modifier | Enhances texture | |

| Construction Industry | Setting retarder for gypsum plaster | Extends working time |

| Shrinkage prevention | Reduces cracking | |

| Cosmetic Products | Buffering agent | Maintains pH stability |

| Chelating agent | Improves product stability | |

| Industrial Applications | Water treatment | Prevents scale formation |

| Detergent formulations | Enhances cleaning efficiency |

Mechanism of Action

The mechanism of action of sodium trimetaphosphate hexahydrate involves its ability to form cross-links with other molecules. This cross-linking ability is due to its unique ring structure, which allows it to interact with various molecular targets and pathways. For example, in the modification of starch, it enhances the properties of the starch by forming stable cross-links .

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key properties of STMP hexahydrate and related phosphate compounds:

Functional Differences

Phosphorylation Efficiency

- STMP vs. STPP: STMP forms distarch phosphates (cross-links) more rapidly at pH > 8, making it ideal for starch modification in neutral to mildly alkaline conditions . STPP primarily forms monostarch phosphates and loses phosphorylation efficiency above pH 10 due to hydrolysis . Example: At pH 10, STMP-treated wheat starch contains 0.22% phosphorus (P), while STPP yields 0.16% P under similar conditions .

Thermal Stability

- STMP hexahydrate dehydrates at elevated temperatures (~500°C) to form anhydrous sodium trimetaphosphate, which is thermally stable up to 550°C .

- SHMP degrades into shorter-chain phosphates under prolonged heat, reducing its chelation capacity .

Chelation Capacity

Q & A

Q. Basic: What are the standard laboratory synthesis methods for sodium trimetaphosphate hexahydrate, and how can purity be verified?

Answer:

this compound is synthesized through thermal dehydration of precursor phosphates. Key methods include:

- Heating sodium hexametaphosphate at 500°C for 8–12 hours .

- Thermal treatment of Na₂HPO₄ with NH₄NO₃ at 320°C or NaH₂PO₄ at 530°C .

Purity verification:

- X-ray diffraction (XRD): Hexahydrate formation is confirmed by distinct diffraction patterns (e.g., 2θ = 15.3°, 20.8°) .

- Infrared spectroscopy: Absence of pyrophosphate (P₂O₇⁴⁻) bands at ~725 cm⁻¹ ensures no residual intermediates .

Q. Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

- Single-crystal XRD: Resolves the hexagonal crystal lattice (space group P6₃/m) with Na⁺ ions coordinated by six water molecules .

- ³¹P NMR spectroscopy: Detects cyclic trimetaphosphate structure (sharp singlet at ~−20 ppm) and distinguishes it from linear polyphosphates .

Q. Intermediate: How does the hydration state of sodium trimetaphosphate affect its stability, and what storage conditions are optimal?

Answer:

The hexahydrate form is hygroscopic and prone to deliquescence. Stability protocols include:

- Storage in airtight containers with desiccants (silica gel) at ≤25°C .

- Monitoring hydration via XRD: Exposure to humidity converts anhydrous Na₃(PO₃)₃ to hexahydrate, detectable by peak shifts at 2θ = 18.5° .

Q. Intermediate: What experimental designs are used to study sodium trimetaphosphate’s role in modulating biofilm mineralogy?

Answer:

- Biofilm models: Mixed-species biofilms (e.g., Streptococcus mutans) are treated with STMP (2.5% w/v) and fluoride (225 ppm F⁻). Calcium/phosphate ion depletion is quantified via ICP-OES .

- pH monitoring: Biofilm acidogenicity is tracked potentiometrically to assess STMP’s buffering capacity .

Q. Advanced: How does sodium trimetaphosphate facilitate crosslinking in polysaccharides, and what mechanistic insights do NMR studies provide?

Answer:

STMP forms covalent P–O–C bonds with hydroxyl groups in polysaccharides (e.g., cellulose). Methodology:

- ¹³C/³¹P NMR: Identifies crosslinking via chemical shifts (e.g., C6 carbon at 66 ppm shifts to 72 ppm upon phosphorylation) .

- Kinetic studies: Reaction progress is monitored by TLC (Rf = 0.3–0.5 in ethyl acetate/methanol) .

Q. Advanced: How can researchers resolve contradictions in reported hydration kinetics of sodium trimetaphosphate?

Answer:

Discrepancies arise from varying humidity (40–80% RH) and temperature (20–40°C). Approaches:

- Controlled hydration experiments: Use gravimetric analysis to measure water uptake (%) under standardized conditions .

- Phase identification: XRD distinguishes between metastable Phase I (fast hydration) and Phase II (slow hydration) .

Q. Intermediate: What alternative synthesis routes exist for sodium trimetaphosphate, and how do they impact crystallinity?

Answer:

- Melt-quenching: Rapid cooling of NaPO₃ melt produces amorphous trimetaphosphate, requiring annealing at 300°C for crystallization .

- Sol-gel method: Hydrolysis of PCl₅ with NaOH yields nanocrystalline STMP (20–50 nm particle size) but introduces Cl⁻ impurities detectable via ion chromatography .

Q. Advanced: How do industrial-scale synthesis methods differ from laboratory protocols, and what purity challenges arise?

Answer:

- Industrial methods: Use rotary kilns (600°C) for Na₂HPO₄ dehydration, often producing mixtures of trimetaphosphate (≥85%) and pyrophosphate (≤10%) .

- Lab-scale purification: Recrystallization from ethanol/water (1:3 v/v) removes linear phosphates, verified by HPLC (retention time = 4.2 min for Na₃(PO₃)₃) .

Q. Advanced: What experimental parameters are critical for studying STMP’s crosslinking efficiency in polymer matrices?

Answer:

- Molar ratio optimization: STMP:polysaccharide ratios (1:1 to 1:10) are tested via rheometry to measure gel strength (G’ ≥ 500 Pa indicates effective crosslinking) .

- Reaction pH: Maintain pH 10–12 with NaOH to activate hydroxyl groups while avoiding hydrolysis of P–O–P bonds .

Q. Intermediate: What are the key challenges in detecting trace impurities in sodium trimetaphosphate, and how are they addressed?

Answer:

Common impurities include pyrophosphate (Na₄P₂O₇) and orthophosphate (Na₃PO₄). Mitigation:

Properties

CAS No. |

29856-33-5 |

|---|---|

Molecular Formula |

H12Na3O15P3 |

Molecular Weight |

413.98 g/mol |

IUPAC Name |

trisodium;2,4,6-trioxido-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinane 2,4,6-trioxide;hexahydrate |

InChI |

InChI=1S/3Na.H3O9P3.6H2O/c;;;1-10(2)7-11(3,4)9-12(5,6)8-10;;;;;;/h;;;(H,1,2)(H,3,4)(H,5,6);6*1H2/q3*+1;;;;;;;/p-3 |

InChI Key |

LHBMIJXEORAANY-UHFFFAOYSA-K |

Canonical SMILES |

O.O.O.O.O.O.[O-]P1(=O)OP(=O)(OP(=O)(O1)[O-])[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.